Triethylenemelamine: A Technical Guide to its Chemical Properties and Biological Interactions
Triethylenemelamine: A Technical Guide to its Chemical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylenemelamine (TEM), also known as Tretamine, is a trifunctional aziridine compound with the chemical formula C₉H₁₂N₆. Historically used as an antineoplastic agent, it functions as a potent alkylating agent, a property that also underlies its mutagenic and cytotoxic effects.[1][2] This technical guide provides an in-depth overview of the chemical properties of Triethylenemelamine, its synthesis, and its mechanism of action, with a focus on the cellular pathways it perturbs. The information is presented to support research and development activities involving this and similar alkylating compounds.
Chemical and Physical Properties
Triethylenemelamine is an odorless, white crystalline powder.[1] It is susceptible to polymerization with heat or moisture and exhibits pH-dependent stability, degrading almost immediately at a pH of 3.0, rapidly at a pH of 5.0, with minimal degradation at a pH of 7.5.[1][3] Aqueous solutions are known to polymerize at room temperature, but ampuled aqueous solutions can be stable for approximately three months when stored at 4°C.[1][2]
Quantitative Physicochemical Data
The key physicochemical properties of Triethylenemelamine are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₆ | [4] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 160 °C (decomposes) | [1][4] |
| Boiling Point | 430.2 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.617 g/cm³ | [4] |
| Vapor Pressure | 1.32 x 10⁻⁷ mmHg at 25°C | [4] |
| Flash Point | 214 °C |[4] |
Table 2: Solubility and Partition Coefficients
| Property | Value | Source |
|---|---|---|
| Water Solubility | < 1 mg/mL at 16.1°C | [5] |
| LogP | -0.473 | [4] |
| XLogP3 | 0.7 | [4] |
| Log₁₀WS (Water Solubility in mol/L) | -0.18 (Calculated) |[3] |
Table 3: Acid-Base Properties and Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| pKa | 3.13 ± 0.10 (Predicted) | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Complexity | 205 |[4] |
Table 4: Spectroscopic Data
| Technique | Data | Source |
|---|---|---|
| UV Max Absorption | 222 nm | [1] |
| ¹H NMR | Spectrum available | [1] |
| GC-MS | Spectra available in NIST database |[1] |
Experimental Protocols
Synthesis of Triethylenemelamine
Triethylenemelamine is synthesized from the reaction of cyanuric chloride with ethylenimine.[1] The reaction is a nucleophilic substitution where the nitrogen of the ethylenimine attacks the electrophilic carbon of the triazine ring, displacing a chloride ion. This occurs for all three chlorine atoms on the cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Ethylenimine
-
Acid scavenger (e.g., sodium carbonate, triethylamine)[7][8]
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Dissolve cyanuric chloride in the chosen anhydrous solvent in the reaction vessel and cool the mixture (e.g., to 0-5°C).[7]
-
Slowly add a solution of ethylenimine and the acid scavenger to the cyanuric chloride solution while maintaining the low temperature and stirring vigorously.[7]
-
After the addition is complete, allow the reaction to proceed for a set time (e.g., 3 hours) at the controlled temperature.[7]
-
The reaction mixture, likely a suspension, is then filtered to remove the salt byproduct (e.g., sodium chloride).
-
The filtrate containing the product is then processed, which may involve washing with aqueous solutions to remove impurities.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude Triethylenemelamine can be purified by recrystallization from a suitable solvent like chloroform.[1]
Synthesis Workflow for Triethylenemelamine
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of a substance.[9] For a basic compound like Triethylenemelamine, this involves titration with a strong acid.
Materials:
-
Triethylenemelamine sample
-
Standardized strong acid titrant (e.g., 0.1 M HCl)
-
High-purity water
-
Calibrated pH meter and electrode
-
Burette
-
Stirrer
-
Inert salt to maintain constant ionic strength (e.g., KCl)[9]
Procedure:
-
Sample Preparation: Prepare a solution of Triethylenemelamine of known concentration (e.g., 1 mM) in high-purity water containing a constant concentration of an inert salt.[9]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add the standardized HCl titrant in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Collection: Continue the titration past the equivalence point, where the pH changes most rapidly.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the Triethylenemelamine has been protonated.
Determination of Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
Triethylenemelamine solid
-
Solvent of interest (e.g., water, buffers, organic solvents)
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with secure closures
-
Centrifuge and/or filtration system (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid Triethylenemelamine to a vial containing the solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Analyze the concentration of Triethylenemelamine in the clear, saturated solution using a validated analytical method.
-
Solid Phase Analysis: It is good practice to analyze the remaining solid to ensure no phase changes or degradation occurred during the experiment.
Mechanism of Action and Signaling Pathways
Triethylenemelamine is a polyfunctional alkylating agent. Its three aziridine rings are highly strained and reactive. In an acidic environment, the aziridine rings can be protonated, which facilitates their opening and the formation of a reactive aziridinium ion. This electrophilic species can then react with nucleophilic sites on cellular macromolecules, most notably DNA.
The primary mechanism of its cytotoxic and mutagenic effects is the alkylation of DNA bases. This can lead to several outcomes:
-
Monoalkylation: A single aziridine arm reacts with a DNA base.
-
Cross-linking: The multiple reactive sites on a single TEM molecule can react with two different DNA bases, leading to intra-strand or inter-strand cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.
The formation of DNA adducts and cross-links triggers a cellular cascade known as the DNA Damage Response (DDR). While specific pathways for Triethylenemelamine are not fully elucidated in the literature, a generalized response to such DNA damage can be described.
Inferred DNA Damage Response Pathway
Pathway Description:
-
Initiation: Triethylenemelamine enters the cell and alkylates DNA, creating bulky adducts and cross-links.
-
Sensing: These DNA lesions are recognized by sensor proteins, such as the MRE11-RAD50-NBS1 (MRN) complex for double-strand breaks that can arise from replication fork collapse, and Replication Protein A (RPA) which binds to single-stranded DNA exposed during repair processes.
-
Signal Transduction: The sensor proteins recruit and activate master regulatory kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate and activate a host of downstream transducer proteins, including the checkpoint kinases CHK1 and CHK2.
-
Effector Activation: The activated transducer kinases phosphorylate effector proteins, such as the p53 tumor suppressor and CDC25 phosphatases.
-
Cellular Outcomes: This signaling cascade culminates in several cellular responses aimed at preserving genomic integrity:
-
Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair before the damage is permanently encoded through replication.
-
DNA Repair: Specific DNA repair pathways, such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR), are activated to remove the DNA adducts.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death (apoptosis) to eliminate the potentially cancerous cell.
-
Safety and Handling
Triethylenemelamine is classified as highly toxic and a potential carcinogen.[4] It should be handled with extreme caution in a controlled laboratory environment, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. All work should be conducted in a certified chemical fume hood. Due to its reactivity with moisture, it should be stored in a tightly sealed container in a cool, dry place.[1]
Conclusion
Triethylenemelamine is a well-characterized alkylating agent with a rich history in chemotherapy research. Its chemical properties, particularly the reactivity of its aziridine rings, dictate its biological function. Understanding its physicochemical characteristics, methods of synthesis, and its impact on cellular signaling pathways is crucial for researchers working with this compound and for the development of new generations of DNA-targeting therapeutics. The data and protocols presented in this guide serve as a comprehensive resource for professionals in the fields of chemistry, pharmacology, and drug development.
References
- 1. Triethylenemelamine | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethylenemelamine - Wikipedia [en.wikipedia.org]
- 3. Triethylenemelamine (CAS 51-18-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Triethylenemelamine|lookchem [lookchem.com]
- 5. TRIETHYLENEMELAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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